4-(Thiophen-3-ylmethyl)-1H-imidazole
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Overview
Description
4-(Thiophen-3-ylmethyl)-1H-imidazole is a heterocyclic compound that combines the structural features of both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidative coupling polymerization of thiophene derivatives using iron(III) chloride as an oxidant catalyst . The reaction is carried out in chloroform solvent, and the polymerization is confirmed by infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted thiophene and imidazole derivatives.
Scientific Research Applications
4-(Thiophen-3-ylmethyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-ylmethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the imidazole ring can act as a hydrogen bond donor or acceptor . These interactions can modulate the activity of biological targets and pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-phenylimidazole share the imidazole ring structure.
Uniqueness
4-(Thiophen-3-ylmethyl)-1H-imidazole is unique due to the combination of the thiophene and imidazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C8H8N2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
5-(thiophen-3-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C8H8N2S/c1-2-11-5-7(1)3-8-4-9-6-10-8/h1-2,4-6H,3H2,(H,9,10) |
InChI Key |
MPRYSKNMRJZZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC2=CN=CN2 |
Origin of Product |
United States |
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